2-Ethoxy-3,4-dihydro-2H-pyran
Overview
Description
2-Ethoxy-3,4-dihydro-2H-pyran is an organic compound with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . It is a colorless liquid that is often used as an intermediate in organic synthesis. The compound is known for its role in various chemical reactions and its utility in protecting hydroxyl groups during synthesis .
Mechanism of Action
Target of Action
2-Ethoxy-3,4-dihydro-2H-pyran is a chemical compound with the molecular formula C7H12O2 It is known to be used as a reactant in various chemical reactions .
Biochemical Pathways
It is used as a reactant to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst . It can also react with pyrazoles in the presence of trifluoroacetic acid to form tetrahydropyran derivatives .
Pharmacokinetics
Its molecular weight of 12817 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
Its role as a reactant in various chemical reactions suggests that it may contribute to the formation of new compounds with potentially diverse effects .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature. For instance, it undergoes thermal decomposition in the gas phase in the temperature range 288–355 °C . The stability, efficacy, and action of this compound may therefore be temperature-dependent.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethoxy-3,4-dihydro-2H-pyran can be synthesized through the reaction of ethyl vinyl ether with acrolein . This reaction typically occurs under controlled conditions to ensure the formation of the desired product. Another method involves the use of molecular iodine as a catalyst under solvent-free conditions at ambient temperature .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under specific conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-3,4-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions may involve reagents such as halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions vary widely and can include different pyran derivatives, alcohols, and ethers .
Scientific Research Applications
2-Ethoxy-3,4-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It is widely used as a hydroxyl-protecting reagent in organic synthesis. This allows chemists to protect sensitive hydroxyl groups during multi-step synthesis processes.
Biology and Medicine: The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Comparison with Similar Compounds
3,4-Dihydro-2H-pyran: This compound is structurally similar but lacks the ethoxy group.
2-Methoxytetrahydropyran: Another similar compound with a methoxy group instead of an ethoxy group.
Uniqueness: 2-Ethoxy-3,4-dihydro-2H-pyran is unique due to its ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the ethoxy group provides desired reactivity or stability .
Properties
IUPAC Name |
2-ethoxy-3,4-dihydro-2H-pyran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-8-7-5-3-4-6-9-7/h4,6-7H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJFPIXCMVSTID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Record name | ETHOXYDIHYDROPYRAN | |
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DSSTOX Substance ID |
DTXSID40883293 | |
Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |
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Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxydihydropyran is a colorless liquid. Floats on water. (USCG, 1999), Colorless liquid; [CAMEO] | |
Record name | ETHOXYDIHYDROPYRAN | |
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Record name | Ethoxydihydropyran | |
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Boiling Point |
289 °F at 760 mmHg (USCG, 1999), 143 °C | |
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Flash Point |
98 °F (USCG, 1999), 111 °F OC. | |
Record name | ETHOXYDIHYDROPYRAN | |
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Solubility |
VERY SLIGHTLY SOL IN WATER | |
Record name | ETHOXYDIHYDROPYRAN | |
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Density |
0.875 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.970 @ 20 °C/20 °C | |
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Color/Form |
LIQUID | |
CAS No. |
103-75-3 | |
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Record name | 2-Ethoxy-3,4-dihydro-2H-pyran | |
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Record name | Ethoxydihydropyran | |
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Record name | 2-Ethoxy-3,4-dihydro-2H-pyran | |
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Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |
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Record name | 2H-Pyran, 2-ethoxy-3,4-dihydro- | |
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Record name | 3,4-dihydro-2H-pyran-2-yl ethyl ether | |
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Record name | 2-ETHOXY-3,4-DIHYDRO-2H-PYRAN | |
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Melting Point |
-148 °F (USCG, 1999), FP: -100 °C | |
Record name | ETHOXYDIHYDROPYRAN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2839 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the thermal decomposition behavior of 2-ethoxy-3,4-dihydro-2H-pyran?
A1: The thermal decomposition of this compound in the gas phase is a first-order, unimolecular reaction that yields ethyl vinyl ether and acrylaldehyde quantitatively. This decomposition occurs between 288–355 °C and follows the Arrhenius equation with a specific rate constant []. Research suggests that this decomposition, like other dihydropyran decompositions, is a concerted process [].
Q2: How can this compound be synthesized?
A2: There are multiple synthetic routes for this compound:
- Hetero-Diels-Alder reaction: This reaction involves α,β-unsaturated acyl cyanides and ethyl vinyl ether at room temperature, yielding this compound-6-carbonitriles with high stereospecificity in the endo-mode [].
- Cycloaddition reaction: Reacting α,β-unsaturated-acyl cyanides with (Z)- or (E)-1-bromo-2-ethoxyethene at moderate temperatures produces 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles []. The stereochemistry of the product is determined by the 'endo' and 'exo' transition states at room temperature. Higher temperatures can lead to more complex mixtures due to (Z)/(E)-isomerization of the starting material [].
Q3: Can the nitrile group in this compound-6-carbonitriles be modified?
A3: Yes, the nitrile group can be transformed into other functionalities. For instance, hydrolysis of the nitrile group in 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitrile leads to the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-amide []. Further transformations of the nitrile group are possible, expanding the synthetic utility of these compounds [].
Q4: What is a notable application of this compound in organic synthesis?
A4: this compound, along with pentanedial (glutaraldehyde), can be used in the synthesis of pyridine-15N []. This reaction proceeds via an acid-catalyzed condensation with ammonium-15N chloride in the presence of methylene blue []. This method offers a convenient one-step approach for incorporating the stable isotope label into pyridine.
Q5: Are there any structural studies available for derivatives of this compound?
A5: Yes, the structure of 'exo'-21, a tricyclic adduct formed by the dimerization of ethyl 6-cyano-2-ethoxy-2H-pyran-4-carboxylate, has been determined through X-ray crystallography []. This provides valuable insights into the three-dimensional arrangement of atoms within this class of compounds.
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